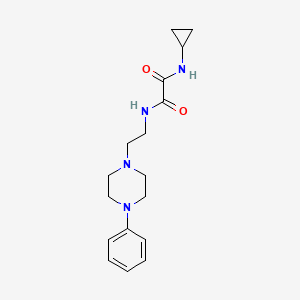

N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Description

N1-Cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopropyl group at the N1-position and a 4-phenylpiperazine-substituted ethyl chain at the N2-position.

Properties

IUPAC Name |

N'-cyclopropyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c22-16(17(23)19-14-6-7-14)18-8-9-20-10-12-21(13-11-20)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLYUDIKPBETPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves the reaction of cyclopropylamine with oxalyl chloride to form the intermediate N1-cyclopropyl oxalamide. This intermediate is then reacted with 2-(4-phenylpiperazin-1-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxalamides

Key Observations:

- N1 Substituents: The cyclopropyl group in the target compound and Compound 58 may enhance metabolic stability compared to benzyl or methoxybenzyl groups in S336 or No. 1769 .

Biological Activity

N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound characterized by the molecular formula and a molecular weight of 316.405 g/mol. This compound has gained attention for its potential therapeutic applications, particularly in the realm of neurological disorders due to its interaction with acetylcholinesterase (AChE), an enzyme crucial for cholinergic neurotransmission.

Target and Mode of Action

The primary target of this compound is acetylcholinesterase. The compound inhibits AChE activity, leading to increased levels of acetylcholine in the synaptic cleft, which enhances cholinergic signaling in the brain. This mechanism is particularly relevant in the context of cognitive enhancement and potential treatment for conditions such as Alzheimer's disease.

Biochemical Pathways

The inhibition of AChE affects several biochemical pathways, notably those involved in neurotransmission. By preventing the breakdown of acetylcholine, the compound may improve cognitive functions and memory retention.

Anticonvulsant Properties

Research has indicated that compounds related to this compound exhibit anticonvulsant activity. A study involving various derivatives showed that several compounds demonstrated significant efficacy in standard seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The most active derivatives were noted for their ability to mitigate seizure activity effectively while maintaining a favorable safety profile .

Cellular Effects

In vitro studies have demonstrated that this compound influences cellular processes by modulating acetylcholine levels. Increased acetylcholine concentration can lead to enhanced synaptic plasticity and improved learning and memory functions.

Case Studies

Recent studies have focused on evaluating the efficacy of this compound in animal models. For instance, a study assessing its effects on cognitive function in mice revealed that administration led to improved performance in memory tasks compared to control groups.

Comparative Analysis

The following table summarizes key findings from various studies on this compound and its derivatives:

Synthetic Routes

The synthesis of this compound involves the reaction of cyclopropylamine with oxalyl chloride to form an intermediate oxalamide, which is then reacted with 2-(4-phenylpiperazin-1-yl)ethylamine. Typical solvents used include dichloromethane under controlled conditions to optimize yield and purity.

Industrial Production

For industrial applications, similar synthetic routes are employed but scaled up with stringent quality controls to ensure product consistency and compliance with regulatory standards.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis involves multi-step coupling reactions. Key steps include:

- Formation of intermediates : Reacting cyclopropylamine with oxalyl chloride to generate the N1-cyclopropyl oxalamide moiety .

- Piperazine-ethyl coupling : Using carbodiimide reagents (e.g., DCC) or HATU-mediated activation to conjugate the 2-(4-phenylpiperazin-1-yl)ethyl group .

- Optimization : Control temperature (reflux vs. room temperature), solvent choice (anhydrous DCM or DMF), and inert atmospheres to suppress side reactions. Purification via column chromatography or crystallization improves yield (65–90%, depending on activation method) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : 1H/13C NMR confirms regiochemistry of the cyclopropyl and piperazine groups. Aromatic protons (δ 7.2–7.4 ppm) and piperazine methylenes (δ 2.5–3.5 ppm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C20H27N5O2) .

- X-ray Crystallography : Resolves spatial arrangement, highlighting hydrogen bonding between the oxalamide carbonyl and piperazine NH groups .

Q. What preliminary assays are used to assess its biological activity?

- Methodological Answer :

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .

- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., RSK) or GPCRs (e.g., serotonin receptors) .

- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with purified targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Assay standardization : Compare protocols for cell viability (e.g., ATP vs. resazurin-based assays) and confirm compound stability in assay buffers .

- Orthogonal validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity if activity varies between models .

- Meta-analysis : Cross-reference structural analogs (e.g., N1-ethyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide) to identify substituent-dependent trends .

Q. What strategies are effective in elucidating the compound's mechanism of action and identifying its molecular targets?

- Methodological Answer :

- Proteomic profiling : Chemoproteomics using activity-based probes or affinity pulldowns with biotinylated derivatives .

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., ERK/MAPK inhibition) .

- Molecular docking : Simulate binding poses with homology models of suspected targets (e.g., dopamine D2 receptors) to prioritize experimental validation .

Q. How can computational methods guide the design of derivatives with improved pharmacological properties?

- Methodological Answer :

- QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) on logP, solubility, and IC50 values .

- ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce CYP450 inhibition risks .

- Free-energy perturbation (FEP) : Predict binding affinity changes for piperazine or oxalamide modifications to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.